BenchChemオンラインストアへようこそ!

(+)-Glaucine

PDE4 inhibition bronchodilation anti-inflammatory

Choose (+)-Glaucine for its irreplaceable multi-target profile—a selective PDE4 inhibitor (Ki=3.4μM) combined with α1-adrenoceptor antagonism and L-type calcium channel blockade. Clinically proven antitussive outperforming codeine (cough severity reduction p<0.001) with zero gastrointestinal adverse events. The definitive non-opioid positive control and reference standard for PDE4 screening, CYP-mediated DDI studies, and CNS behavioral pharmacology. Guaranteed high purity (≥98% HPLC) with full analytical documentation. Do not substitute with untested aporphine analogs—only authentic (+)-Glaucine ensures experimental reproducibility.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 475-81-0
Cat. No. B1671577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Glaucine
CAS475-81-0
Synonymsglaucine
glaucine acetate, (+-)-isomer
glaucine citrate, (+-)-isomer
glaucine hydrobromide, (+-)-isomer
glaucine hydrobromide, (R)-isomer
glaucine hydrobromide, (S)-isomer
glaucine hydrochloride, (+-)-isomer
glaucine hydrochloride, (R)-isomer
glaucine hydrochloride, (S)-isomer
glaucine hydroiodide, (R)-isomer
glaucine hydroiodide, (S)-isomer
glaucine maleate, (+-)-isomer
glaucine mesylate, (+-)-isomer
glaucine phosphate
glaucine phosphate (2:3), (+-)-isomer
glaucine phosphate (2:3), (R)-isomer
glaucine phosphate (2:3), (S)-isomer
glaucine phosphate (5:7), (+-)-isomer
glaucine phosphate (5:8), (+-)-isomer
glaucine phosphate, (S)-isomer
glaucine sulphate, (+-)-isomer
glaucine tartrate (1:1), (+-)-isomer
glaucine tartrate (1:1), (R)-isomer
glaucine tartrate (1:1), (S)-isomer
glaucine tartrate, (+-)-isomer
glaucine tartrate, (R)-isomer
glaucine tartrate, (S)-isomer
glaucine tosylate, (R)-isomer
glaucine, (R)-isomer
glaucine, (S)-isomer
tussiglaucin
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC
InChIInChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1
InChIKeyRUZIUYOSRDWYQF-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Glaucine (CAS 475-81-0) Sourcing Guide: Aporphine Alkaloid with Defined PDE4 Inhibition and Antitussive Activity


(+)-Glaucine (CAS 475-81-0) is a naturally occurring aporphine alkaloid primarily isolated from Glaucium flavum and other Papaveraceae species [1]. It is characterized as a selective, orally active phosphodiesterase 4 (PDE4) inhibitor (Ki = 3.4 μM in human bronchus and polymorphonuclear leukocytes) with additional pharmacological activities including non-competitive α1-adrenoceptor antagonism, L-type calcium channel blockade at the benzothiazepine site, and weak dopamine D1/D2 receptor antagonism [1][2]. This compound serves as a reference standard in research focused on antitussive mechanisms, bronchodilation, and anti-inflammatory pathways, with a demonstrated clinical track record as an antitussive agent in multiple European countries [3].

(+)-Glaucine (CAS 475-81-0) Procurement: Why In-Class Alkaloid Substitution Introduces Uncontrolled Variability


Generic substitution within the aporphine alkaloid class is not scientifically defensible due to substantial inter-compound variability in receptor selectivity profiles, physicochemical properties, and in vivo efficacy. Glaucine exhibits a unique multi-target profile combining PDE4 inhibition with α1-adrenoceptor antagonism and calcium channel blockade, whereas close structural analogs such as boldine demonstrate markedly different solubility (lipophilic vs. hydrophilic) and in vitro binding affinities at dopamine receptors (IC50 differences of ~10-fold) [1][2]. Furthermore, within the broader class of antitussive alkaloids, glaucine distinguishes itself from codeine and dextromethorphan through its lack of opioid receptor-mediated mechanisms, translating to a differentiated adverse effect profile with significantly reduced gastrointestinal and sedative burden [3]. Substituting glaucine with an untested analog would introduce uncontrolled experimental variables, compromising reproducibility in pharmacological assays and clinical study outcomes.

(+)-Glaucine (CAS 475-81-0) Quantitative Differentiation Evidence Against Key Comparators


PDE4 Inhibitory Potency: Glaucine Ki = 3.4 μM in Human Bronchus and PMNs

Glaucine demonstrates selective PDE4 inhibition with a Ki of 3.4 μM in human bronchial tissue and polymorphonuclear leukocytes (PMNs), acting through a non-competitive mechanism [1]. In contrast, the structurally related alkaloid papaverine acts as a non-selective inhibitor across all PDE isoforms, lacking the subtype specificity of glaucine [2]. Compared to the prototypical PDE4 inhibitor rolipram, glaucine exhibits a very low PDE4 catalytic site to high-affinity rolipram binding site ratio (IC50 for displacing [³H]-rolipram ~100 μM), a characteristic that has been cited as favorable for further structure-activity optimization to minimize emetic side effects [1].

PDE4 inhibition bronchodilation anti-inflammatory

Antitussive Efficacy: Superior Symptom Reduction vs. Codeine in Double-Blind Trial

In a 7-day double-blind comparative trial involving 90 patients with acute and chronic cough, glaucine (30 mg TID) demonstrated superior antitussive efficacy compared to codeine (30 mg TID) [1]. Physician-evaluated mean cough severity scores (4-point scale, 0=absent to 3=severe) decreased from 3.0 to 0.47 with glaucine versus 3.0 to 1.10 with codeine (p < 0.001 between treatments). Patient-reported visual analogue scale (VAS) scores decreased from 85 mm to 7 mm with glaucine versus 83 mm to 17 mm with codeine (p < 0.001) [1].

antitussive cough suppression clinical trial

Tolerability Profile: Significantly Lower Adverse Event Incidence vs. Codeine

In the same double-blind comparative trial (90 patients, 30 mg TID for 7 days), glaucine exhibited a markedly superior tolerability profile compared to codeine [1]. Constipation and nausea were reported by 9 patients (20%) receiving codeine, whereas no patients (0%) receiving glaucine reported these adverse events (p < 0.01). Additionally, one patient in the codeine group was withdrawn from the study after 3 days due to vomiting, constipation, and nausea [1].

adverse events tolerability safety profile

Physicochemical Differentiation: Lipophilic Character vs. Hydrophilic Boldine

Glaucine is the 2,9-di-O-methyl analogue of boldine, a structural modification that fundamentally alters its physicochemical properties [1]. While boldine is hydrosoluble, glaucine is liposoluble, a difference that impacts membrane permeability, formulation requirements, and in vivo distribution [1]. This lipophilic character is consistent with glaucine's demonstrated oral bioavailability and its ability to cross biological membranes to exert central effects [2].

solubility lipophilicity formulation

In Vitro vs. In Vivo Dopamine Receptor Activity: Differential CNS Penetration vs. Boldine

In vitro radioligand binding assays reveal that boldine is approximately 10-fold more potent than glaucine at striatal D1-like ([³H]-SCH 23390) and D2-like ([³H]-raclopride) receptors, with IC50 values of 0.40 μM vs. 3.90 μM (D1) and 0.52 μM vs. 3.02 μM (D2) for boldine and glaucine, respectively [1]. However, in vivo, glaucine (40 mg/kg IP) displaced both radioligands by approximately 50%, whereas boldine (40 mg/kg IP) did not significantly modify [³H]-raclopride binding and only decreased [³H]-SCH 23390 binding by 25% [1]. Furthermore, apomorphine-induced behaviors in mice were almost completely abolished by 40 mg/kg glaucine but were unaffected by boldine at the same dose [1].

dopamine receptors CNS penetration neuropharmacology

Pharmacokinetic Characterization: Hepatic Metabolism by CYP1A2, CYP3A4, and CYP2D6

In vitro studies using human liver microsomes and recombinant CYP isoforms have elucidated the primary metabolic pathways of glaucine [1]. Glaucine undergoes O-demethylation and N-demethylation, with Km values ranging from 25 to 140 μM and Vmax between 0.10 and 1.92 pmol/min/pmol P450 [1]. Using the relative activity factor approach, the estimated hepatic clearance contributions are: 2-O-demethylation by CYP1A2 (27%) and CYP3A4 (73%); 9-O-demethylation by CYP1A2 (82%), CYP2C19 (3%), and CYP2D6 (15%); and N-demethylation by CYP2D6 (>99%) [1]. In humans, a single oral dose achieved a plasma Cmax of approximately 0.7 μM [2].

pharmacokinetics CYP450 metabolism drug-drug interactions

(+)-Glaucine (CAS 475-81-0) Recommended Application Scenarios Based on Verified Differentiation


Non-Opioid Antitussive Drug Discovery and Preclinical Cough Model Development

Glaucine is the optimal reference compound for antitussive research programs seeking a non-opioid positive control. Its demonstrated superiority over codeine in reducing cough severity scores (physician-evaluated reduction from 3.0 to 0.47 vs. 3.0 to 1.10, p < 0.001) and its significantly lower gastrointestinal adverse event burden (0% vs. 20% constipation/nausea, p < 0.01) provide a validated benchmark for evaluating novel antitussive candidates [1]. This evidence base supports its use in guinea pig citric acid-induced cough models and human cough challenge studies where opioid-sparing mechanisms are prioritized.

PDE4-Targeted Anti-Inflammatory and Bronchodilator Assay Standardization

For laboratories developing or validating PDE4 inhibition assays, glaucine serves as a well-characterized selective inhibitor with defined parameters: Ki = 3.4 μM in human bronchus and PMNs, non-competitive inhibition mechanism, and a distinct PDE4 catalytic/binding site ratio compared to rolipram [1]. Its selectivity over other PDE isoforms (unlike the non-selective papaverine) makes it suitable as a PDE4-specific control in high-throughput screening campaigns for respiratory and inflammatory disease targets [2].

CNS-Penetrant Dopamine Receptor Ligand Studies with Validated In Vivo Activity

Glaucine is the preferred aporphine alkaloid for in vivo neuropharmacological studies targeting central dopamine pathways. Despite lower in vitro binding affinity compared to boldine (IC50 3.02-3.90 μM vs. 0.40-0.52 μM), glaucine demonstrates significantly greater in vivo efficacy: ~50% displacement of striatal D1/D2 radioligands and near-complete blockade of apomorphine-induced behaviors at 40 mg/kg IP, whereas boldine shows minimal to no in vivo effect at equivalent doses [1]. This in vitro-in vivo divergence, attributed to glaucine's lipophilic character facilitating CNS penetration, establishes glaucine as the compound of choice for behavioral pharmacology and CNS drug discovery programs [2].

Drug-Drug Interaction and CYP450-Mediated Metabolism Studies

Glaucine's well-defined metabolic pathway—involving CYP1A2, CYP3A4, CYP2D6, and CYP2C19 with quantified fractional contributions—positions it as a valuable probe substrate for in vitro drug-drug interaction (DDI) screening [1]. Researchers investigating CYP phenotyping, metabolic stability, or potential herb-drug interactions can utilize glaucine as a reference compound with established kinetic parameters (Km 25-140 μM, Vmax 0.10-1.92 pmol/min/pmol) and documented human plasma exposure data (Cmax ~0.7 μM) [2]. This metabolic characterization is not available for most other aporphine alkaloids, making glaucine uniquely suited for ADME-Tox studies requiring predictable clearance pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Glaucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.